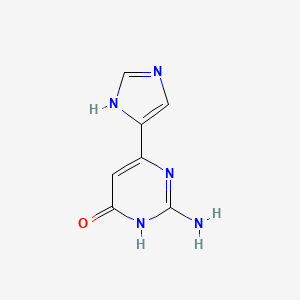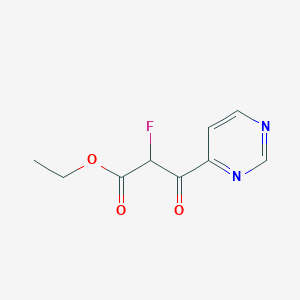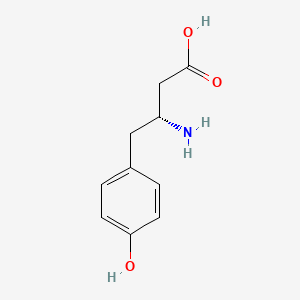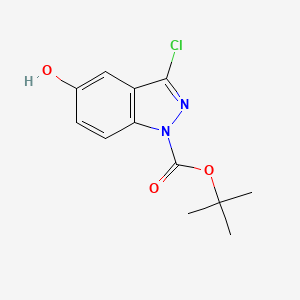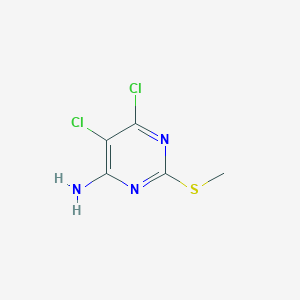
Pentan-3-ylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentan-3-ylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications This compound is characterized by the presence of a boronic acid group attached to a pentane chain at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentan-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of pentan-3-yl halides using diborane or borane reagents under controlled conditions. Another method includes the hydroboration of pent-2-ene followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: In industrial settings, the production of pentan-3-ylboronic acid often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Pentan-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Pentan-3-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pentan-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Methylboronic Acid: Often used in the synthesis of boron-containing pharmaceuticals.
Butylboronic Acid: Utilized in the development of boron-based sensors and materials.
Uniqueness: Pentan-3-ylboronic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic or steric characteristics .
Eigenschaften
Molekularformel |
C5H13BO2 |
|---|---|
Molekulargewicht |
115.97 g/mol |
IUPAC-Name |
pentan-3-ylboronic acid |
InChI |
InChI=1S/C5H13BO2/c1-3-5(4-2)6(7)8/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
YVNFEMMPXXMVPH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




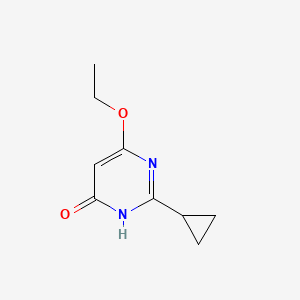

![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
